molecular formula C21H15ClF3NOS B11015904 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B11015904
M. Wt: 421.9 g/mol
InChI Key: VLDGBAOQFIBNGG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with the molecular formula C21H15ClF3NOS It is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with acetic anhydride to form the corresponding acetamide.

    Introduction of the Phenylsulfanyl Group: The acetamide intermediate is then reacted with thiophenol in the presence of a base such as sodium hydride to introduce the phenylsulfanyl group.

    Final Coupling Reaction: The final step involves coupling the phenylsulfanyl acetamide with a phenyl halide under palladium-catalyzed cross-coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylsulfanyl group may interact with thiol-containing enzymes or proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-chloro-5-(trifluoromethyl): Similar structure but lacks the acetamide and phenylsulfanyl groups.

    N-(2-chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide: Similar backbone but with a phenoxy group instead of phenylsulfanyl.

    N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide: Contains a thiophenesulfonamide group instead of phenylsulfanyl.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both the phenylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H15ClF3NOS

Molecular Weight

421.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H15ClF3NOS/c22-17-12-11-15(21(23,24)25)13-18(17)26-20(27)19(14-7-3-1-4-8-14)28-16-9-5-2-6-10-16/h1-13,19H,(H,26,27)

InChI Key

VLDGBAOQFIBNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)SC3=CC=CC=C3

Origin of Product

United States

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